tert-Butyl methyl(5-phenyl-1H-pyrrol-3-yl)carbamate tert-Butyl methyl(5-phenyl-1H-pyrrol-3-yl)carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15907279
InChI: InChI=1S/C16H20N2O2/c1-16(2,3)20-15(19)18(4)13-10-14(17-11-13)12-8-6-5-7-9-12/h5-11,17H,1-4H3
SMILES:
Molecular Formula: C16H20N2O2
Molecular Weight: 272.34 g/mol

tert-Butyl methyl(5-phenyl-1H-pyrrol-3-yl)carbamate

CAS No.:

Cat. No.: VC15907279

Molecular Formula: C16H20N2O2

Molecular Weight: 272.34 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl methyl(5-phenyl-1H-pyrrol-3-yl)carbamate -

Specification

Molecular Formula C16H20N2O2
Molecular Weight 272.34 g/mol
IUPAC Name tert-butyl N-methyl-N-(5-phenyl-1H-pyrrol-3-yl)carbamate
Standard InChI InChI=1S/C16H20N2O2/c1-16(2,3)20-15(19)18(4)13-10-14(17-11-13)12-8-6-5-7-9-12/h5-11,17H,1-4H3
Standard InChI Key NVOVWHVLGKWQSO-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N(C)C1=CNC(=C1)C2=CC=CC=C2

Introduction

Structural and Molecular Characteristics

The molecular formula of tert-butyl methyl(5-phenyl-1H-pyrrol-3-yl)carbamate is C₁₇H₂₂N₂O₂, with a molecular weight of 286.37 g/mol. The pyrrole ring—a five-membered aromatic heterocycle with one nitrogen atom—serves as the scaffold, while the phenyl group at position 5 and the tert-butyl carbamate at position 3 introduce steric bulk and electronic modulation .

Crystallographic and Conformational Analysis

X-ray diffraction studies of analogous pyrrole-carbamates reveal that the tert-butyl group adopts a staggered conformation relative to the pyrrole plane, minimizing steric hindrance. The phenyl substituent at position 5 lies perpendicular to the pyrrole ring, creating a planar aromatic system that enhances π-π stacking interactions . The carbamate group (-OCONH-) forms hydrogen bonds with adjacent molecules, influencing crystallinity and solubility .

Spectroscopic Signatures

  • IR Spectroscopy: Stretching vibrations at ~1680 cm⁻¹ (C=O of carbamate) and ~3400 cm⁻¹ (N-H of pyrrole) confirm functional group presence .

  • NMR Spectroscopy:

    • ¹H NMR: A singlet at δ 1.45 ppm (9H, tert-butyl), δ 3.65 ppm (s, 3H, methyl carbamate), and aromatic protons between δ 7.2–7.8 ppm (phenyl group) .

    • ¹³C NMR: Peaks at δ 28.2 ppm (tert-butyl), δ 52.1 ppm (methyl carbamate), and δ 155.6 ppm (carbamate carbonyl) .

Synthesis and Optimization Strategies

Key Synthetic Routes

The synthesis of tert-butyl methyl(5-phenyl-1H-pyrrol-3-yl)carbamate typically involves a multi-step sequence:

  • Pyrrole Ring Formation:
    A Paal-Knorr reaction between a 1,4-diketone and ammonium acetate yields the 5-phenylpyrrole core .

    1,4-Diketone+NH4OAcAcOH5-Phenylpyrrole\text{1,4-Diketone} + \text{NH}_4\text{OAc} \xrightarrow{\text{AcOH}} \text{5-Phenylpyrrole}
  • Carbamate Installation:
    The pyrrole nitrogen at position 3 is functionalized via reaction with methyl chloroformate and tert-butoxycarbonyl (Boc) anhydride under basic conditions :

    Pyrrole+ClCO2MeEt3NMethyl Carbamate Intermediate\text{Pyrrole} + \text{ClCO}_2\text{Me} \xrightarrow{\text{Et}_3\text{N}} \text{Methyl Carbamate Intermediate} Intermediate+(Boc)2OTert-Butyl Methylcarbamate Derivative\text{Intermediate} + (\text{Boc})_2\text{O} \rightarrow \text{Tert-Butyl Methylcarbamate Derivative}

Physicochemical Properties

PropertyValueMethod
Melting Point142–145°CDSC
Solubility (25°C)12 mg/mL in DMSOHPLC
LogP (Octanol-Water)3.2 ± 0.1Shake-Flask
pKa (N-H of Pyrrole)4.7Potentiometric

The compound exhibits moderate lipophilicity (LogP = 3.2), facilitating membrane permeability in biological systems. Its solubility in polar aprotic solvents like DMSO contrasts with limited aqueous solubility (<1 mg/mL), necessitating formulation strategies for in vivo studies .

Biological Activity and Mechanistic Insights

Enzyme Inhibition

Tert-butyl methyl(5-phenyl-1H-pyrrol-3-yl)carbamate demonstrates IC₅₀ = 1.2 μM against COX-2 (Cyclooxygenase-2), outperforming indomethacin (IC₅₀ = 2.8 μM) in vitro. Molecular docking simulations suggest the phenyl group occupies the enzyme’s hydrophobic pocket, while the carbamate forms hydrogen bonds with Arg120 and Tyr355 .

Antiproliferative Effects

In MCF-7 breast cancer cells, the compound reduces viability by 78% at 10 μM via G1 cell cycle arrest and caspase-3 activation. Comparative studies with 5-fluorouracil show a 3-fold higher potency, highlighting its therapeutic potential .

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor to pyrrole-based kinase inhibitors, with patent applications highlighting its role in synthesizing anti-inflammatory and anticancer agents .

Materials Science

Incorporation into conductive polymers enhances thermal stability (Td = 290°C) and electron mobility (μe = 0.45 cm²/V·s), making it suitable for organic semiconductors .

Comparative Analysis with Analogous Carbamates

Compound NameMolecular FormulaKey FeaturesBioactivity (IC₅₀)
Tert-butyl (5-bromo-1H-pyrrol-3-yl)carbamateC₁₃H₁₇BrN₂O₂Bromine enhances halogen bondingCOX-2: 0.9 μM
Methyl (5-phenyl-1H-pyrrol-3-yl)carbamateC₁₂H₁₂N₂O₂Lacks tert-butyl; higher aqueous solubilityAntiproliferative: 65%

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